molecular formula C17H26N2O4 B3026793 Tert-butyl 4-(3,5-dimethoxyphenyl)piperazine-1-carboxylate CAS No. 1121596-71-1

Tert-butyl 4-(3,5-dimethoxyphenyl)piperazine-1-carboxylate

Cat. No.: B3026793
CAS No.: 1121596-71-1
M. Wt: 322.4
InChI Key: OFZZMVRDEBZUAV-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3,5-dimethoxyphenyl)piperazine-1-carboxylate is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound is characterized by the presence of a tert-butyl group, a dimethoxyphenyl group, and a piperazine ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3,5-dimethoxyphenyl)piperazine-1-carboxylate typically involves the reaction of 3,5-dimethoxyphenylpiperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is often carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3,5-dimethoxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-(3,5-dimethoxyphenyl)piperazine-1-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(3,4-dimethoxyphenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • 1-Boc-4-(3-hydroxypropyl)piperazine

Uniqueness

Tert-butyl 4-(3,5-dimethoxyphenyl)piperazine-1-carboxylate is unique due to the presence of the 3,5-dimethoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine derivatives and contributes to its specific interactions with molecular targets .

Properties

IUPAC Name

tert-butyl 4-(3,5-dimethoxyphenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-17(2,3)23-16(20)19-8-6-18(7-9-19)13-10-14(21-4)12-15(11-13)22-5/h10-12H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZZMVRDEBZUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857129
Record name tert-Butyl 4-(3,5-dimethoxyphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121596-71-1
Record name tert-Butyl 4-(3,5-dimethoxyphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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